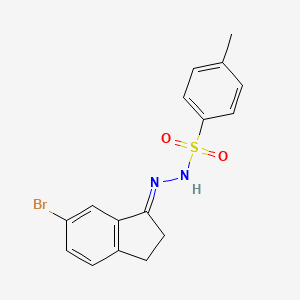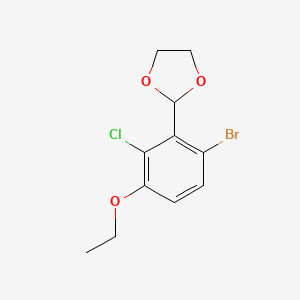
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide, also known as 6-Bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Br-DHI-MBSH) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a brominated indene derivative with a sulfonohydrazide group, and is structurally related to other compounds such as 6-chloro-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Cl-DHI-MBSH) and 6-iodo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-I-DHI-MBSH). This compound has been used in a variety of scientific research applications due to its unique structure and properties.
Applications De Recherche Scientifique
6-Br-DHI-MBSH has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of polymers, as well as in the synthesis of organic compounds. Additionally, 6-Br-DHI-MBSH has been used as a fluorescent probe for the detection of certain metals, and has been used in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 6-Br-DHI-MBSH is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it is able to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is believed to be able to act as a nucleophile, which means that it is able to donate electrons to other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-DHI-MBSH have not yet been fully studied. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-Br-DHI-MBSH in laboratory experiments is its ability to act as a Lewis acid and nucleophile. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, the compound is not suitable for use in human clinical trials due to its lack of toxicity data.
Orientations Futures
There are a number of potential future directions for the study of 6-Br-DHI-MBSH. These include further research into the compound’s potential anti-inflammatory and antioxidant properties, as well as its potential to induce apoptosis in cancer cells. Additionally, further research could be conducted into the compound’s potential for use in drug delivery systems and the development of new catalysts. Finally, further research could be conducted into the compound’s potential for use in the synthesis of polymers and other organic compounds.
Méthodes De Synthèse
6-Br-DHI-MBSH is synthesized through a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 6-bromo-2,3-dihydro-1H-indene in aqueous dimethyl sulfoxide (DMSO) at room temperature. This reaction yields the desired product, 6-bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonate (6-Br-DHI-MBS). The second step involves the reaction of 6-Br-DHI-MBS with hydrazine hydrate in ethanol at room temperature, which results in the formation of 6-Br-DHI-MBSH. The third and final step involves the purification of the compound using silica gel column chromatography.
Propriétés
IUPAC Name |
N-[(E)-(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-2-7-14(8-3-11)22(20,21)19-18-16-9-5-12-4-6-13(17)10-15(12)16/h2-4,6-8,10,19H,5,9H2,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQTUKPIMFZZCU-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290452.png)
![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)


